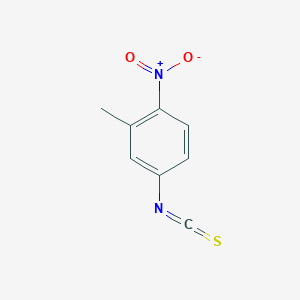

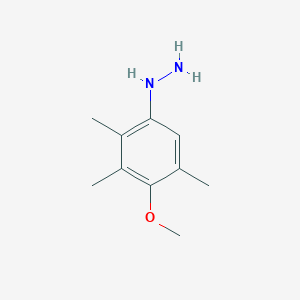

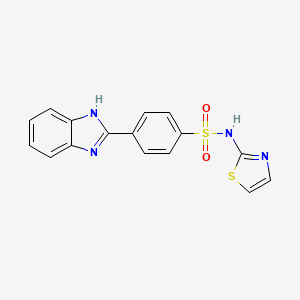

![molecular formula C6H8ClN5O2S B8611692 N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine](/img/structure/B8611692.png)

N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

概要

説明

クロチアニジンは、武田薬品工業とバイエルAGによって開発されたネオニコチノイド系殺虫剤です。化学的にはニコチンと類似しており、昆虫の中枢神経系に作用します。 クロチアニジンを含むネオニコチノイド系殺虫剤は、害虫の防除に効果的である一方で、従来の殺虫剤と比べて哺乳類へのリスクが低いことが知られています .

製造方法

クロチアニジンは一連の化学反応によって合成できます。一方法として、1,5-ジメチル-2-ニトロ-イミノ-ヘキサヒドロ-1,3,5-トリアジンと2-クロロ-5-クロロメチルチアゾールを酸結合剤の存在下で縮合させる方法があります。反応は、ジメチルカーボネート、メチルイソブチルケトン、酢酸エチル、ジクロロエタンなどの溶媒中で行われます。 反応混合物を水とリンタングステン酸で処理すると、クロチアニジンが生成されます .

化学反応解析

クロチアニジンは、以下を含むさまざまな化学反応を起こします。

酸化: クロチアニジンは酸化されて、さまざまな代謝産物を生成できます。

還元: 還元反応は、クロチアニジンのニトロ基を変換できます。

置換: チアゾール環またはニトログアニジン部分で置換反応が起こる可能性があります。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 形成される主要な生成物は、反応条件と使用される試薬によって異なります .

科学研究への応用

クロチアニジンは、科学研究において幅広い用途を持っています。

化学: ネオニコチノイド系化合物の合成と反応性の研究に使用されます。

生物学: ミツバチなどの非標的生物への影響と、蜂群崩壊症候群における役割について研究が行われています.

医学: ヒトの健康への潜在的な影響と環境における持続性について研究が行われています。

準備方法

Clothianidin can be synthesized through a series of chemical reactions. One method involves the condensation of 1,5-dimethyl-2-nitro-imino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethyl thiazole in the presence of an acid binding agent. The reaction is carried out in a solvent such as dimethyl carbonate, methyl iso-butyl ketone, ethyl acetate, or dichloroethane. The reaction mixture is then treated with water and phosphotungstic acid to yield clothianidin .

化学反応の分析

Clothianidin undergoes various chemical reactions, including:

Oxidation: Clothianidin can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the nitro group in clothianidin.

Substitution: Substitution reactions can occur at the thiazole ring or the nitroguanidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Clothianidin has a wide range of applications in scientific research:

Chemistry: It is used to study the synthesis and reactivity of neonicotinoid compounds.

Medicine: Studies investigate its potential impacts on human health and its environmental persistence.

Industry: Clothianidin is widely used in agriculture to protect crops from pests, particularly in seed treatments and soil applications

作用機序

クロチアニジンは、昆虫の中枢神経系にあるニコチン性アセチルコリン受容体 (nAChRs) のアゴニストとして作用します。これらの受容体に結合し、持続的な刺激を引き起こし、その結果、昆虫の麻痺と死に至ります。 このメカニズムは昆虫に非常に特異的であるため、クロチアニジンは効果的でありながら、哺乳類へのリスクは最小限に抑えられます .

類似化合物との比較

クロチアニジンは、チアメタホキサム、イミダクロプリド、アセタミプリドなどの他のネオニコチノイド系殺虫剤と類似しています。これらの化合物は、共通の作用機序を共有していますが、化学構造と環境における持続性において異なります。 クロチアニジンは、有機リン系殺虫剤やカルバメート系殺虫剤などの従来の殺虫剤と比べて、効果と非標的生物への低毒性のバランスにおいてユニークです .

特性

| Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. | |

分子式 |

C6H8ClN5O2S |

分子量 |

249.68 g/mol |

IUPAC名 |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |

InChIキー |

PGOOBECODWQEAB-UHFFFAOYSA-N |

SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

正規SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

Color/Form |

Colorless powder |

密度 |

1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |

melting_point |

176.8 °C |

物理的記述 |

White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |

溶解性 |

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |

蒸気圧 |

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

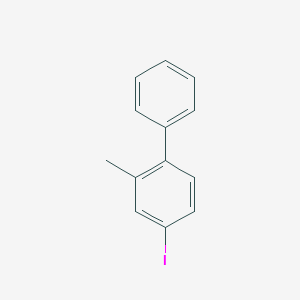

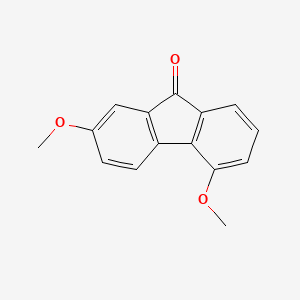

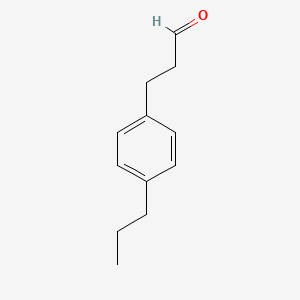

![5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8611628.png)

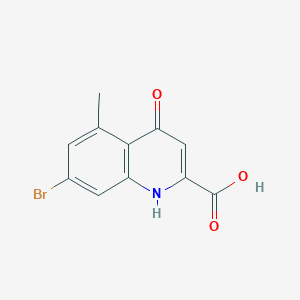

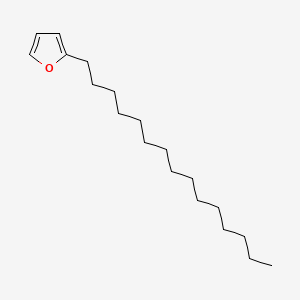

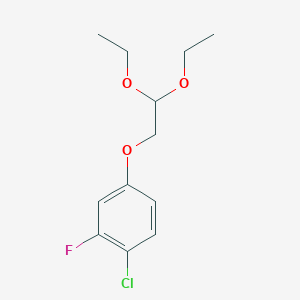

![2-Methoxycyclohepta[d]imidazole](/img/structure/B8611648.png)

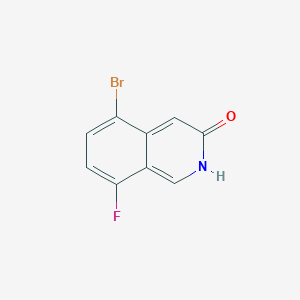

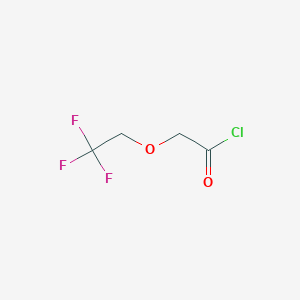

![1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)